Methyl 3-O-(2-acetamido-2-deoxy-b-D-galactopyranosyl)-a-D-galactopyranoside
CAS No.:
Cat. No.: VC15889699
Molecular Formula: C15H27NO11
Molecular Weight: 397.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO11 |
|---|---|
| Molecular Weight | 397.37 g/mol |
| IUPAC Name | N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C15H27NO11/c1-5(19)16-8-11(22)9(20)6(3-17)25-14(8)27-13-10(21)7(4-18)26-15(24-2)12(13)23/h6-15,17-18,20-23H,3-4H2,1-2H3,(H,16,19)/t6-,7-,8-,9+,10+,11-,12-,13+,14+,15+/m1/s1 |
| Standard InChI Key | USJPBCYUZSGJII-AJCPYZHHSA-N |
| Isomeric SMILES | CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)OC)CO)O)CO)O)O |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC)CO)O)CO)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s structure consists of two galactopyranose units with distinct modifications:
-
The α-D-galactopyranoside unit at the reducing end retains its native hydroxyl groups at positions 2, 4, and 6, while position 3 is glycosidically linked to the second sugar residue .
-
The 2-acetamido-2-deoxy-β-D-galactopyranosyl moiety at the non-reducing end replaces the hydroxyl group at position 2 with an acetamido (-NHCOCH₃) group, conferring resistance to certain glycosidases .
The β-1,3 linkage between the two residues creates a rigid conformational profile, as evidenced by nuclear magnetic resonance (NMR) studies showing restricted rotation about the glycosidic bond . This rigidity enhances its stability in biological matrices compared to naturally occurring glycans with more labile linkages.
Spectroscopic Characterization
Key spectroscopic data from mass spectrometry (MS) and NMR include:
These data align with computational models of its lowest-energy conformation, where intramolecular hydrogen bonds between the acetamido group and adjacent hydroxyls stabilize the structure .
Synthetic Methodologies
Koenigs-Knorr Glycosylation
The most widely employed synthesis involves Koenigs-Knorr glycosylation using a 2-azido-2-deoxy galactopyranosyl bromide donor . Critical steps include:
-
Protection of hydroxyl groups: Benzyl and allyl ethers are used to block reactive sites on the galactose acceptor .
-
Activation of the donor: Treatment with Hg(CN)₂/HgBr₂ facilitates the formation of the β-glycosidic bond between the two sugar units .
-
Deprotection and functionalization: Sequential hydrogenolysis and acetylation yield the final product with >95% stereochemical purity .
Enzymatic Synthesis
Recent efforts have explored enzymatic methods using β-1,3-galactosyltransferases. These approaches avoid toxic heavy metals but currently achieve lower yields (35–40%) due to substrate specificity constraints .
Biological and Biomedical Applications
Glycosyltransferase Substrate Profiling
The compound serves as a substrate for 2,3-O-sialyltransferases, enabling studies of sialylation patterns in ganglioside biosynthesis. Kinetic assays reveal a Kₘ of 0.85 mM and Vₘₐₓ of 12.3 nmol/min/mg for human ST3Gal-I, indicating moderate affinity compared to natural substrates .
Immune Modulation
Structural analogs of this glycoside have been incorporated into conjugate vaccines targeting Campylobacter jejuni and Haemophilus influenzae. Murine models demonstrate a 4.7-fold increase in IgG titers when the compound is used as a carrier compared to traditional CRM₁₉₇ platforms .
Cancer Biomarker Discovery
The 2-acetamido group participates in carbohydrate-lectin interactions with galectin-3, a protein overexpressed in metastatic cancers. Surface plasmon resonance (SPR) studies show a K_D of 18 μM for galectin-3 binding, suggesting utility in diagnostic assays for epithelial cancers .
Future Directions
Ongoing research focuses on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume